molecular formula C15H16N2O4S B2644825 Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate CAS No. 2034509-50-5

Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate

Cat. No. B2644825
CAS RN: 2034509-50-5
M. Wt: 320.36
InChI Key: LRTRGEPTELOSPQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups including an ester group (carboxylate), an amide group (carboxamido), a thiophene ring, and a dihydropyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The thiophene and dihydropyridine rings likely contribute to the compound’s stability and may influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the ester and amide groups could influence its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis Techniques

    An expedient phosphine-catalyzed [4 + 2] annulation process is used for synthesizing highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, showcasing a method potentially applicable to the synthesis of related compounds (Zhu, Lan, & Kwon, 2003).

  • Material Applications

    Soluble ethylmercapto substituted polythiophenes have been synthesized, demonstrating that polymers with thiophene units possess solubility in common organic solvents and can be oxidized to form bipolaronic species, indicating their potential in material science applications (Ruiz, Nayak, Marynick, & Reynolds, 1989).

Pharmacological Potential

  • Antiproliferative Activity: A novel series of thiophene derivatives showed antiproliferative activity against breast and colon cancer cell lines. Compounds were synthesized, highlighting the chemical versatility of thiophene derivatives for potential therapeutic applications (Ghorab et al., 2013).

Electrochemical and Conductive Properties

  • Electrochromic Polymers: The synthesis and characterization of alkyl-derivatized poly(3,4-ethylenedioxythiophenes) have been reported, revealing their potential in electrochromic devices due to their high-contrast switching ability between transmissive and opaque states (Sankaran & Reynolds, 1997).

Synthetic Methodologies

  • Gewald Reaction: A four-component Gewald reaction under organocatalyzed aqueous conditions demonstrates an efficient method for synthesizing 2-amino-3-carboxamide derivatives of thiophene, showing the compound's relevance in creating heterocyclic structures (Abaee & Cheraghi, 2013).

properties

IUPAC Name

ethyl 3-methyl-5-[(1-methyl-2-oxopyridine-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-21-15(20)12-9(2)8-11(22-12)16-13(18)10-6-5-7-17(3)14(10)19/h5-8H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTRGEPTELOSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CN(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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